Cas no 941947-02-0 (5-ethoxy-6-ethyl-1-methyl-3-(pyridin-3-yl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

5-ethoxy-6-ethyl-1-methyl-3-(pyridin-3-yl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 5-ethoxy-6-ethyl-1-methyl-3-(pyridin-3-yl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione
- Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 5-ethoxy-6-ethyl-1-methyl-3-(3-pyridinylmethyl)-
-
- Inchi: 1S/C18H20N4O3/c1-4-13-10-20-16-14(15(13)25-5-2)17(23)22(18(24)21(16)3)11-12-7-6-8-19-9-12/h6-10H,4-5,11H2,1-3H3
- InChI Key: JLVLAIDLFFMKRO-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC2=CC=CN=C2)C(=O)C2=C(OCC)C(CC)=CN=C2N1C
Experimental Properties
- Density: 1.263±0.06 g/cm3(Predicted)
- Boiling Point: 551.3±60.0 °C(Predicted)
- pka: 4.52±0.10(Predicted)
5-ethoxy-6-ethyl-1-methyl-3-(pyridin-3-yl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2094-0701-20mg |
5-ethoxy-6-ethyl-1-methyl-3-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
941947-02-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2094-0701-5μmol |
5-ethoxy-6-ethyl-1-methyl-3-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
941947-02-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2094-0701-4mg |
5-ethoxy-6-ethyl-1-methyl-3-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
941947-02-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2094-0701-40mg |
5-ethoxy-6-ethyl-1-methyl-3-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
941947-02-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2094-0701-10μmol |
5-ethoxy-6-ethyl-1-methyl-3-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
941947-02-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2094-0701-2μmol |
5-ethoxy-6-ethyl-1-methyl-3-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
941947-02-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2094-0701-25mg |
5-ethoxy-6-ethyl-1-methyl-3-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
941947-02-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2094-0701-15mg |
5-ethoxy-6-ethyl-1-methyl-3-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
941947-02-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2094-0701-3mg |
5-ethoxy-6-ethyl-1-methyl-3-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
941947-02-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2094-0701-10mg |
5-ethoxy-6-ethyl-1-methyl-3-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
941947-02-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
5-ethoxy-6-ethyl-1-methyl-3-(pyridin-3-yl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione Related Literature
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
Additional information on 5-ethoxy-6-ethyl-1-methyl-3-(pyridin-3-yl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione
5-Ethoxy-6-Ethyl-1-Methyl-3-(Pyridin-3-Yl)Methyl-Pyrido[2,3-D]Pyrimidine-2,4-Dione: A Comprehensive Overview
The compound 5-Ethoxy-6-Ethyl-1-Methyl-3-(Pyridin-3-Yl)Methyl-Pyrido[2,3-D]Pyrimidine-2,4-Dione (CAS No. 941947-02-0) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which are known for their potential therapeutic applications. The molecule's structure is characterized by a pyrido[2,3-d]pyrimidine core with substituents at positions 5, 6, and 3. These substituents include an ethoxy group at position 5, an ethyl group at position 6, and a methyl group attached to the pyridine ring at position 3.
Recent studies have highlighted the antitumor activity of this compound, particularly its ability to inhibit the proliferation of various cancer cell lines. The pyrido[2,3-d]pyrimidine framework is known to interact with key molecular targets involved in cancer progression, such as cyclin-dependent kinases (CDKs) and other regulatory proteins. The presence of the ethoxy and ethyl groups at positions 5 and 6 respectively contributes to the molecule's lipophilicity and bioavailability, enhancing its potential as a drug candidate.
One of the most intriguing aspects of this compound is its selective cytotoxicity, which has been demonstrated in preclinical models. This property suggests that it may have a favorable therapeutic index when used in anticancer therapies. Furthermore, the methyl group attached to the pyridine ring at position 3 plays a critical role in modulating the molecule's electronic properties and steric interactions with target proteins.
The synthesis of 5-Ethoxy-6-Ethyl-1-Methyl-Pyrido[2,3-D]Pyrimidine Derivatives involves a multi-step process that typically includes nucleophilic substitution reactions and cyclization steps. Researchers have optimized these steps to achieve high yields and purity levels. The use of advanced chromatographic techniques has also facilitated the isolation and characterization of this compound.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding modes with various protein targets. For instance, molecular dynamics simulations have revealed that the ethoxy group at position 5 contributes significantly to hydrogen bonding interactions with specific residues in the target protein's active site.
In addition to its antitumor properties, this compound has shown promise in other therapeutic areas such as inflammation and neurodegenerative diseases. Its ability to modulate inflammatory pathways has been attributed to its interaction with key enzymes involved in cytokine production.
The development of 5-Ethoxy-Pyrido[2,3-D]Pyrimidine Derivatives as potential drug candidates has also been supported by their favorable pharmacokinetic profiles. Preclinical studies indicate that these compounds exhibit good absorption rates and moderate clearance rates when administered orally or intravenously.
Despite its promising profile, further research is needed to fully understand the mechanism of action of this compound and its long-term safety profile in vivo. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression toward clinical trials.
In conclusion, 5-Ethoxy-6-Ethyl-Pyrido[2,3-D]Pyrimidine Derivatives represent a significant advancement in medicinal chemistry due to their unique structural features and diverse biological activities. As research continues to uncover new applications for these compounds, they hold great potential for addressing unmet medical needs across multiple therapeutic areas.
941947-02-0 (5-ethoxy-6-ethyl-1-methyl-3-(pyridin-3-yl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione) Related Products
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)




